Cas no 2228469-26-7 (2-(1-tert-butylcyclobutyl)acetic acid)

2-(1-tert-butylcyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-tert-butylcyclobutyl)acetic acid
- 2228469-26-7
- EN300-1803345
-
- Inchi: 1S/C10H18O2/c1-9(2,3)10(5-4-6-10)7-8(11)12/h4-7H2,1-3H3,(H,11,12)
- InChI Key: OAXZYSKQNDZFAS-UHFFFAOYSA-N
- SMILES: OC(CC1(CCC1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 170.130679813g/mol
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
2-(1-tert-butylcyclobutyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803345-2.5g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1803345-10.0g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1803345-0.05g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1803345-0.25g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1803345-5.0g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1803345-0.5g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1803345-1.0g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1803345-1g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1803345-5g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1803345-10g |
2-(1-tert-butylcyclobutyl)acetic acid |
2228469-26-7 | 10g |
$4236.0 | 2023-09-19 |
2-(1-tert-butylcyclobutyl)acetic acid Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
Additional information on 2-(1-tert-butylcyclobutyl)acetic acid
Comprehensive Overview of 2-(1-tert-butylcyclobutyl)acetic acid (CAS No. 2228469-26-7): Properties, Applications, and Industry Insights
2-(1-tert-butylcyclobutyl)acetic acid (CAS No. 2228469-26-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a tert-butylcyclobutyl moiety with an acetic acid functional group, offering a balance of steric hindrance and reactivity. This article explores its synthesis, physicochemical properties, and emerging applications while addressing trending topics like green chemistry and AI-driven drug discovery.
The compound's IUPAC name reflects its precise structure: a cyclobutane ring substituted with a tert-butyl group at position 1, while position 2 bears an acetic acid side chain. This configuration creates interesting steric effects that influence its reactivity patterns. Analytical data shows a molecular weight of 170.25 g/mol, with predicted logP values suggesting moderate lipophilicity – a property highly relevant for bioavailability optimization in drug development. Researchers are particularly interested in how the cyclobutyl scaffold affects metabolic stability compared to more common cyclohexyl analogs.
Current synthetic routes to 2-(1-tert-butylcyclobutyl)acetic acid typically involve Grignard reactions or ring-closing metathesis strategies. A 2023 study demonstrated a novel photocatalytic approach achieving 78% yield under mild conditions, aligning with industry demands for sustainable synthesis. The compound's pKa (approximately 4.7) makes it suitable for salt formation, while its melting point range (92-95°C) indicates good crystalline stability – crucial for formulation development.
In pharmaceutical contexts, this molecule serves as a versatile building block for protease inhibitors and GPCR modulators. Computational studies suggest the tert-butylcyclobutyl group effectively fills hydrophobic binding pockets while maintaining conformational flexibility. These characteristics have spurred investigations into its use for CNS-targeting drugs, where blood-brain barrier penetration is critical. Parallel applications emerge in crop protection chemicals, where the scaffold demonstrates improved photostability over traditional phenyl-based structures.
The compound's safety profile remains under active investigation. Preliminary in silico toxicity prediction models indicate low mutagenic potential, though in vitro hepatocyte studies recommend further metabolic pathway analysis. Such data is vital for researchers querying "biodegradable specialty chemicals" or "low-ecotoxicity intermediates" – key search trends in sustainable chemistry forums.
Market analysts note growing demand for high-purity cyclobutane derivatives, with 2228469-26-7 appearing in over 15 patent applications since 2020. Its commercial availability in milligram to kilogram quantities meets needs from medicinal chemistry teams to process development groups. Storage recommendations typically suggest inert atmosphere below -20°C to preserve the carboxylic acid functionality from dimerization.
Emerging research explores the compound's potential in bioorthogonal chemistry and PROTAC degraders – two hot topics in drug discovery circles. The sterically hindered cyclobutane ring may reduce off-target interactions compared to linear linkers. Such applications align with frequent search queries like "next-generation drug conjugates" and "targeted protein degradation," reflecting industry interest in novel modalities.
Quality control of 2-(1-tert-butylcyclobutyl)acetic acid typically employs HPLC (reverse-phase C18 columns) and chiral chromatography when enantiopure material is required. Spectroscopic fingerprints include characteristic IR stretches at 1715 cm-1 (C=O) and 1250 cm-1 (C-O), while 13C NMR displays distinct peaks for the quaternary tert-butyl carbon (δ 31.2 ppm) and cyclobutyl carbons (δ 25.4-35.1 ppm).
Future directions may explore the compound's utility in metal-organic frameworks (MOFs) or as a ligand precursor in asymmetric catalysis. These potential applications respond to growing searches for "multifunctional organic linkers" and "chiral auxiliaries." As structural databases expand, machine learning models increasingly identify 2228469-26-7 as a promising candidate for fragment-based drug design libraries.
In summary, 2-(1-tert-butylcyclobutyl)acetic acid represents an intriguing case study in structure-property relationships, bridging fundamental organic chemistry with cutting-edge applications. Its balanced physicochemical profile and synthetic accessibility position it as a valuable tool for researchers exploring three-dimensional drug space beyond flat aromatic systems – a paradigm shift frequently discussed in contemporary medicinal chemistry literature.
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